molecular formula C26H28BrN3O4 B11647781 N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11647781
M. Wt: 526.4 g/mol
InChI Key: CEKNSTJDYAZFON-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a dimethoxyphenyl group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include bromine, pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound’s properties may be exploited in various industrial processes, such as the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism by which N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxamide derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N-(5-bromo-2-pyridinyl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, setting it apart from other related compounds.

Properties

Molecular Formula

C26H28BrN3O4

Molecular Weight

526.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C26H28BrN3O4/c1-14-22(25(32)30-21-9-6-15(27)13-28-21)23(17-10-16(33-4)7-8-20(17)34-5)24-18(29-14)11-26(2,3)12-19(24)31/h6-10,13,23,29H,11-12H2,1-5H3,(H,28,30,32)

InChI Key

CEKNSTJDYAZFON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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